3-Hepten-2-one, (Z)-
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Overview
Description
3-Hepten-2-one, (Z)-, also known as (Z)-3-Hepten-2-one, is an organic compound with the molecular formula C7H12O. It is a ketone with a double bond in the Z-configuration, which contributes to its unique chemical properties. This compound is known for its applications in various industries, including food and fragrance, due to its distinctive aroma and flavor profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hepten-2-one, (Z)- can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the Z-isomer .
Industrial Production Methods
In industrial settings, 3-Hepten-2-one, (Z)- is often produced through the catalytic hydrogenation of hept-2-en-4-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hepten-2-one, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-heptanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: 3-Heptanol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used
Scientific Research Applications
3-Hepten-2-one, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role in plant signaling and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: It is widely used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics .
Mechanism of Action
The mechanism of action of 3-Hepten-2-one, (Z)- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
3-Hepten-2-one, (Z)- can be compared with other similar compounds, such as:
6-Methyl-5-hepten-2-one: Another ketone with a similar structure but different substitution pattern, leading to distinct chemical and biological properties.
3-Hexen-2-one: A shorter-chain analog with different reactivity and applications.
Hept-3-en-2-one: The E-isomer of 3-Hepten-2-one, which has different stereochemistry and, consequently, different properties
These comparisons highlight the uniqueness of 3-Hepten-2-one, (Z)- in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
69668-88-8 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(Z)-hept-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
JHHZQADGLDKIPM-WAYWQWQTSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)C |
Canonical SMILES |
CCCC=CC(=O)C |
Origin of Product |
United States |
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